CB2 Selectivity Ratio Superiority Across Multiple Species
JTE-907 exhibits the highest CB2/CB1 selectivity ratio among all major CB2 inverse agonists tested in rat tissue, a critical species for preclinical inflammatory models. Direct comparative binding data show JTE-907's selectivity ratio (Ki CB1 / Ki CB2) in rat is 2,760, compared to SR144528 (115), AM630 (~165), and BML-190 (~50) [1][2][3]. This indicates JTE-907 provides the cleanest window for CB2-specific pharmacology in rat models with minimal CB1 interference.
| Evidence Dimension | CB2 vs CB1 Selectivity Ratio in Rat (Ki CB1 / Ki CB2) |
|---|---|
| Target Compound Data | 2760 (Ki CB1 = 1050 ± 35.4 nM, Ki CB2 = 0.38 ± 0.1 nM) |
| Comparator Or Baseline | SR144528: 115; AM630: ~165; BML-190: ~50 |
| Quantified Difference | JTE-907 selectivity ratio is 24-fold higher than SR144528 in rat |
| Conditions | Radioligand binding assay using [3H]CP-55,940 on rat splenocyte membranes (CB2) and rat cerebellum membranes (CB1) |
Why This Matters
Procurement of JTE-907 over SR144528 is scientifically justified for any experiment requiring unambiguous CB2-specific signaling in rat models, where SR144528's 115-fold selectivity may introduce confounding CB1 effects.
- [1] Iwamura H, Suzuki H, Ueda Y, Kaya T, Inaba T. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. J Pharmacol Exp Ther. 2001;296(2):420-425. Table 1. View Source
- [2] Rinaldi-Carmona M, Barth F, Millan J, Derocq JM, Casellas P, Congy C, et al. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. J Pharmacol Exp Ther. 1998;284(2):644-650. View Source
- [3] Ross RA, Brockie HC, Stevenson LA, Murphy VL, Templeton F, Makriyannis A, Pertwee RG. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999;126(3):665-672. View Source
